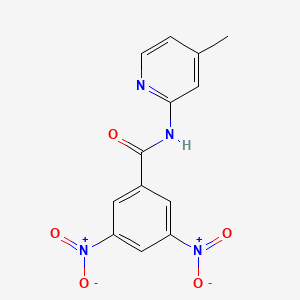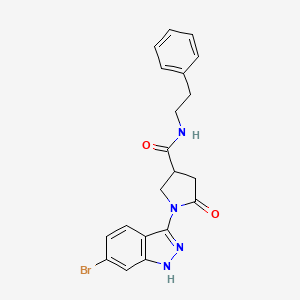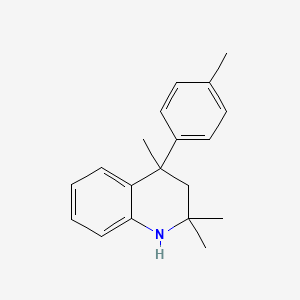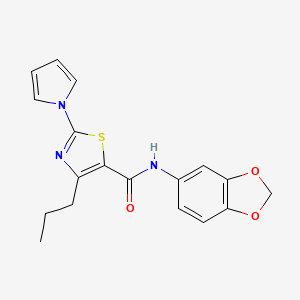
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a benzamide core substituted with a 4-methylpyridin-2-yl group and two nitro groups at the 3 and 5 positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide typically involves the reaction of 4-methyl-2-aminopyridine with 3,5-dinitrobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-methyl-2-aminopyridine attacks the carbonyl carbon of 3,5-dinitrobenzoyl chloride, resulting in the formation of the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
化学反应分析
Types of Reactions
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(4-methylpyridin-2-yl)-3,5-diaminobenzamide.
Substitution: Formation of N-(4-methylpyridin-2-yl)-3,5-diaminobenzamide derivatives.
Oxidation: Formation of N-(4-carboxypyridin-2-yl)-3,5-dinitrobenzamide.
科学研究应用
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of antimicrobial and anticancer agents.
Industrial Processes: This compound can serve as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation . The presence of nitro groups and the pyridine ring can facilitate binding to target proteins, thereby modulating their activity.
相似化合物的比较
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
N-(4-methylpyridin-2-yl)thiourea: This compound has a thiourea group instead of the benzamide moiety and exhibits different chemical reactivity and biological activity.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound contains a thiophene ring instead of the benzene ring and has been studied for its antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and pyridine groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H10N4O5 |
|---|---|
分子量 |
302.24 g/mol |
IUPAC 名称 |
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H10N4O5/c1-8-2-3-14-12(4-8)15-13(18)9-5-10(16(19)20)7-11(6-9)17(21)22/h2-7H,1H3,(H,14,15,18) |
InChI 键 |
GJCNDHSFAUHADH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B11029813.png)

![(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11029836.png)
![Methyl {[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11029842.png)

![2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid](/img/structure/B11029854.png)
![N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11029857.png)

![Methyl 7-isopentyl-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B11029868.png)
![methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11029877.png)




